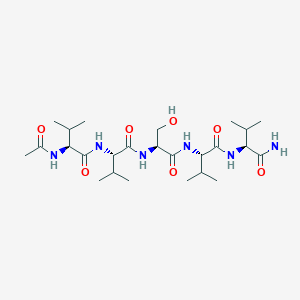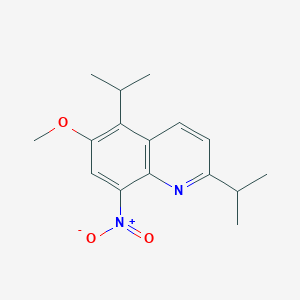
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C16H20N2O3 This compound is known for its unique chemical structure, which includes methoxy, nitro, and di(propan-2-yl) groups attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxyquinoline followed by alkylation with isopropyl halides. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methoxy-8-amino-2,5-di(propan-2-yl)quinoline, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and di(propan-2-yl) groups may influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-8-nitroquinoline: Lacks the di(propan-2-yl) groups, which may affect its biological activity and chemical properties.
8-Nitroquinoline: Does not have the methoxy group, leading to different reactivity and applications.
2,5-Di(propan-2-yl)quinoline: Lacks both the methoxy and nitro groups, resulting in distinct chemical behavior.
Uniqueness
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is unique due to the presence of all three functional groups (methoxy, nitro, and di(propan-2-yl)) on the quinoline core This combination of groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propriétés
Numéro CAS |
685092-52-8 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
6-methoxy-8-nitro-2,5-di(propan-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)12-7-6-11-15(10(3)4)14(21-5)8-13(18(19)20)16(11)17-12/h6-10H,1-5H3 |
Clé InChI |
VPIUZFBFJGDGIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
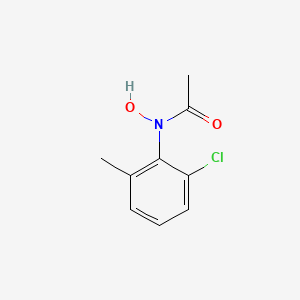
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
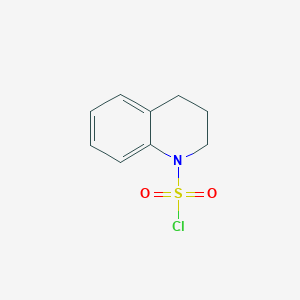
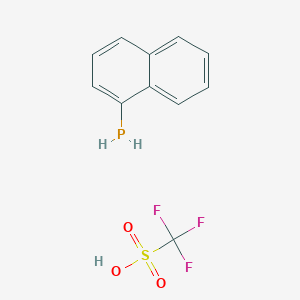
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)

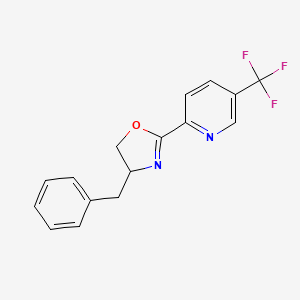
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
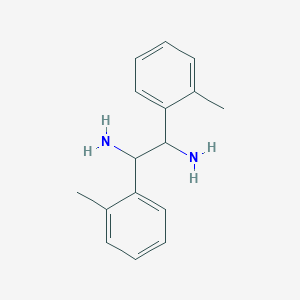
![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
